molecular formula C16H21NO3S B2799728 1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine CAS No. 1251545-22-8

1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

Cat. No.: B2799728
CAS No.: 1251545-22-8
M. Wt: 307.41
InChI Key: CWZFORPKOFOJPY-UHFFFAOYSA-N
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Description

The compound “1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine” is an organic compound containing a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds. The benzylsulfonyl group and the prop-2-yn-1-yloxy group could potentially give this compound unique reactivity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a benzylsulfonyl group and a prop-2-yn-1-yloxy group. The exact structure would depend on the positions of these substituents on the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzylsulfonyl and prop-2-yn-1-yloxy groups. The alkyne in the prop-2-yn-1-yloxy group could potentially undergo reactions such as addition, cyclization, or coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds similar to 1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine were synthesized and shown to have significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. These compounds exhibit promising potential as antimicrobial agents in agricultural applications (Vinaya et al., 2009).

Pharmacological Properties

  • Benzamide derivatives, including those related to the compound , have been studied for their effects on gastrointestinal motility, showing potential as prokinetic agents. This research suggests potential applications in treating gastrointestinal disorders (Sonda et al., 2004).

Metabolism Studies

  • A study on the metabolism of Lu AA21004, a novel antidepressant, found that similar compounds undergo oxidation to various metabolites. Understanding these metabolic pathways is crucial for the development of effective and safe pharmaceuticals (Hvenegaard et al., 2012).

Antiacetylcholinesterase Activity

  • Certain derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Phospholipase A2 Inhibitors

  • Some derivatives have been identified as potent inhibitors of membrane-bound phospholipase A2, with potential therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).

Binding Affinity Studies

  • Studies on sulfonyl hydrazones and piperidine derivatives have explored their binding affinity and orientation in active sites of enzymes, providing insights for drug design (Khalid et al., 2016).

Other Applications

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. Standard safety practices should be followed when handling it .

Future Directions

Future research could involve exploring the synthesis, reactivity, and potential applications of this compound. Experimental studies would be needed to determine its physical and chemical properties, as well as any biological activity .

Properties

IUPAC Name

1-benzylsulfonyl-3-(prop-2-ynoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-2-11-20-13-16-9-6-10-17(12-16)21(18,19)14-15-7-4-3-5-8-15/h1,3-5,7-8,16H,6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZFORPKOFOJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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